molecular formula C24H17BrO5 B12197597 benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12197597
M. Wt: 465.3 g/mol
InChI Key: DNMMVLWGSXSASI-UUYOSTAYSA-N
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Description

Benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a planar benzofuran core substituted with a 2-bromobenzylidene group at the C2 position and a benzyloxyacetate moiety at C4. Its molecular formula is C₁₇H₁₀BrO₅ (monoisotopic mass: 372.9717 Da), with the Z-configuration critical for maintaining structural integrity and biological activity . The synthesis of such compounds typically involves nucleophilic substitution reactions, as exemplified by the use of potassium carbonate and propargyl bromide in analogous benzofuran syntheses . The bromine atom at the 2-position of the benzylidene group contributes to steric and electronic effects, influencing interactions with biological targets like tubulin .

Properties

Molecular Formula

C24H17BrO5

Molecular Weight

465.3 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H17BrO5/c25-20-9-5-4-8-17(20)12-22-24(27)19-11-10-18(13-21(19)30-22)28-15-23(26)29-14-16-6-2-1-3-7-16/h1-13H,14-15H2/b22-12-

InChI Key

DNMMVLWGSXSASI-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Br)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Br)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

    Introduction of the Bromobenzylidene Moiety: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under acidic or basic conditions.

    Esterification: The final step involves the esterification of the hydroxyl group with benzyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Hydroxylated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (Da) Key Properties/Activities
Target Compound 2-Bromobenzylidene C₁₇H₁₀BrO₅ 374.166 Tubulin inhibition (hypothesized)
(Z)-2-((2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (A2) 4-Bromothiophene C₁₅H₉BrN₂O₃S 377.220 Enhanced π-π interactions due to thiophene
{[(2Z)-2-(3-Bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Bromobenzylidene C₁₇H₁₀BrO₅ 374.166 Altered steric hindrance vs. 2-Br
{[(2Z)-2-(3,4,5-Trimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3,4,5-Trimethoxybenzylidene C₂₀H₁₈O₈ 410.350 Increased polarity (logP ~2.1)
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 5-Methylfuran C₂₃H₁₈O₆ 390.400 Improved metabolic stability

Pharmacokinetic and Drug-Likeness Considerations

  • In contrast, the 3,4,5-trimethoxy analogue () has lower logP (~2.1), favoring aqueous solubility .
  • Metabolic Stability : Heterocyclic substituents (e.g., 5-methylfuran in ) resist oxidative metabolism compared to brominated aromatics, as seen in the commercial availability of such derivatives for preclinical testing .

Biological Activity

Benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a bromobenzylidene substituent and an acetate group, which contributes to its reactivity and biological interactions. The molecular formula is C24H20BrO4C_{24}H_{20}BrO_4 with a molecular weight of approximately 440.32 g/mol. The presence of the bromine atom is significant as it often enhances biological activity by increasing lipophilicity and altering electronic properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects on breast cancer (MCF7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF75.1
A5497.8
HeLa10.5

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells.
  • Interaction with DNA : Some studies suggest that similar benzofuran derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of benzyl derivatives against drug-resistant bacterial strains. The findings indicated that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cancer Cell Line Studies

In a research trial focusing on breast cancer treatment, this compound was administered to MCF7 cells. The results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

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